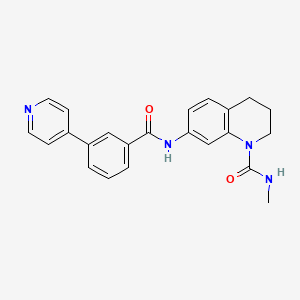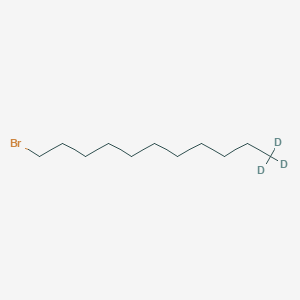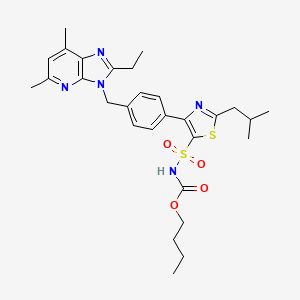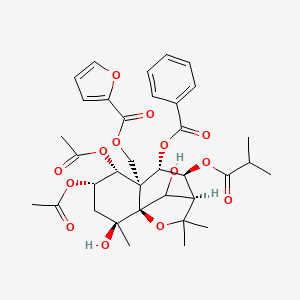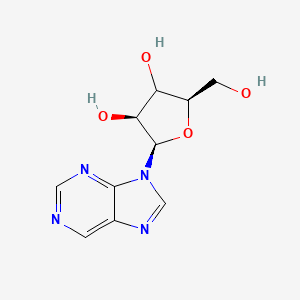![molecular formula C21H14N2O6 B12403239 3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide is a complex organic compound with significant applications in various scientific fields This compound is known for its unique structural properties, which include a spiro linkage between benzofuran and xanthene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carboxylic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The oxo group can be reduced to hydroxyl groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbohydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the carbohydrazide group under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme kinetics and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of fluorescent dyes and sensors
Wirkmechanismus
The mechanism by which 3’,6’-dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The hydroxyl and oxo groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The spiro linkage provides structural rigidity, enhancing the compound’s stability and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5(6)-Carboxyfluorescein: Another fluorescent compound with similar structural features but different functional groups.
Fluorescein: A widely used fluorescent dye with a simpler structure.
Rhodamine: A fluorescent dye with a different core structure but similar applications
Uniqueness
3’,6’-Dihydroxy-1-oxospiro[2-benzofuran-3,9’-xanthene]-5-carbohydrazide is unique due to its spiro linkage and the presence of both hydroxyl and oxo groups. These features contribute to its distinct reactivity and versatility in various applications, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H14N2O6 |
|---|---|
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide |
InChI |
InChI=1S/C21H14N2O6/c22-23-19(26)10-1-4-13-16(7-10)21(29-20(13)27)14-5-2-11(24)8-17(14)28-18-9-12(25)3-6-15(18)21/h1-9,24-25H,22H2,(H,23,26) |
InChI-Schlüssel |
HVCUQDNWYXULGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(=O)NN)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


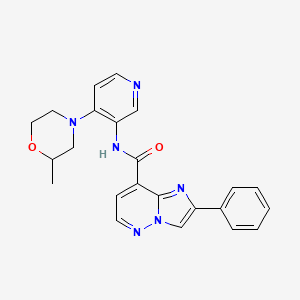
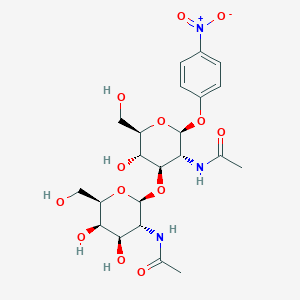


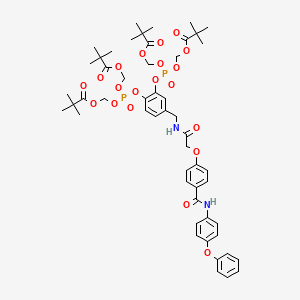
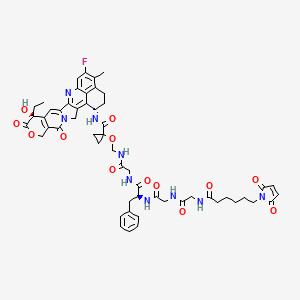
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B12403207.png)

